2-(3,4-dimethylphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a fused bicyclic pyrazole-pyrazine core. Its structure includes a 3,4-dimethylphenyl substituent at position 2 and a 4-methoxyphenyl-1,2,4-oxadiazole moiety at position 5 via a methyl linker. The oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the methoxy and methyl groups influence lipophilicity and target binding .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-15-4-5-18(12-16(15)2)20-13-21-24(30)28(10-11-29(21)26-20)14-22-25-23(27-32-22)17-6-8-19(31-3)9-7-17/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVBJFRMBYOMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-dimethylphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized by its molecular formula and its IUPAC name. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown inhibition of cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest. A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism through which it may exert anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes was also noted in some derivatives, which is critical in the inflammatory response .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways such as COX-I and COX-II.
- Modulation of Signaling Pathways : It appears to interfere with signaling pathways related to cell growth and apoptosis.
- Interaction with Receptors : The presence of methoxy and dimethylphenyl groups may enhance binding affinity to specific receptors involved in tumor growth and inflammation.
Case Studies
Comparison with Similar Compounds
Structural Insights :
Activity Trends :
Comparison with Analogues :
- Chlorophenyl Derivative ([[2]) : Requires Pd-catalyzed coupling for chloro-substituent introduction (yield: 65% vs. 85% for methoxy derivatives).
- Oxazole-Containing Compound ([[6]) : Utilizes Hantzsch oxazole synthesis, which is faster but less regioselective than oxadiazole routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
